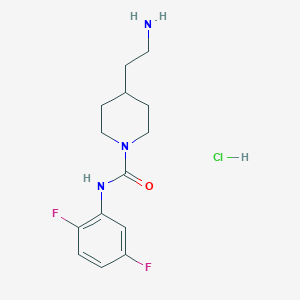

4-(2-氨基乙基)-N-(2,5-二氟苯基)哌啶-1-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

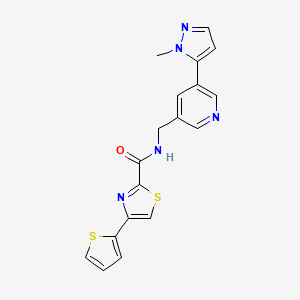

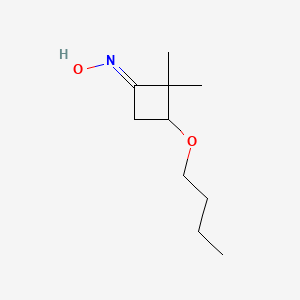

The synthesis of this compound has been described in the literature . Starting from a screening hit, a set of analogs was synthesized based on a 4-(2-aminoethyl)piperidine core . The yield of the final product was reported to be 69% .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many bioactive compounds . The presence of the 2,5-difluorophenyl group and the carboxamide group may contribute to its potential biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in detail in the literature . The reactions likely involve the formation of the piperidine ring and the attachment of the 2,5-difluorophenyl and carboxamide groups .科学研究应用

合成和化学性质

- 合成技术: 以哌啶-4-羧酸和碳酸乙酯氯代物为起始原料,合成(2,4-二氟苯基)(哌啶-4-基)甲烷酮盐酸盐等相关化合物。该过程涉及酰胺化、弗里德尔-克拉夫茨酰基化和水合作用,总收率可达62.4% (郑锐,2010)。

药理学应用

CGRP受体拮抗剂: 一种衍生物(R)-N-(3-(7-甲基-1H-吲唑-5-基)-1-(4-(1-甲基哌啶-4-基)哌嗪-1-基)-1-氧代丙烷-2-基)-4-(2-氧代-1,2-二氢喹啉-3-基)哌啶-1-甲酰胺,已被开发为一种有效的降钙素基因相关肽(CGRP)受体拮抗剂。该化合物以千克级规模合成,表明其具有大规模制药应用的潜力 (Reginald O. Cann等人,2012)。

中枢神经系统疾病的Rho激酶抑制剂: N-(吡啶-4-基)哌嗪-1-甲酰胺盐酸盐是一种新型的Rho激酶抑制剂,具有相关的结构,目前正在研究用于治疗中枢神经系统疾病。其合成工艺具有可扩展性,并已针对高纯度和高收率进行了优化 (戴彦伟等人,2016)。

潜在抗精神病药: 相关化合物的杂环类似物被评估为潜在的抗精神病药。这些类似物显示出有希望的体外和体内活性,包括与多巴胺和血清素受体的结合 (M. H. Norman等人,1996)。

抗乙酰胆碱酯酶活性: 与本化合物在结构上相关的1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物表现出显着的抗乙酰胆碱酯酶活性。这表明在治疗阿尔茨海默病等疾病中具有潜在的应用价值 (H. Sugimoto等人,1990)。

CB1受体的变构调节剂: 5-氯-3-乙基-N-(4-(哌啶-1-基)苯乙基)-1H-吲哚-2-甲酰胺等化合物已被研究为CB1大麻素受体的变构调节剂,突出了该领域治疗应用的潜力 (Leepakshi Khurana等人,2014)。

作用机制

属性

IUPAC Name |

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2N3O.ClH/c15-11-1-2-12(16)13(9-11)18-14(20)19-7-4-10(3-6-17)5-8-19;/h1-2,9-10H,3-8,17H2,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNTXRKHWLRMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)C(=O)NC2=C(C=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClF2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)

![3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2633684.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxyethanone](/img/structure/B2633690.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633697.png)

![1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633700.png)

![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy](phenyl)acetic acid](/img/structure/B2633702.png)